![molecular formula C15H12N2O3 B597831 5-(苄氧基)-1H-吡咯并[3,2-b]吡啶-2-羧酸 CAS No. 17288-34-5](/img/structure/B597831.png)

5-(苄氧基)-1H-吡咯并[3,2-b]吡啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

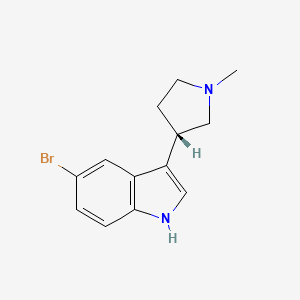

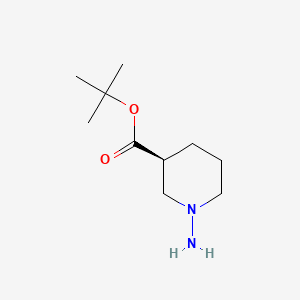

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxylic acid group (-COOH), a benzyloxy group (C6H5-CH2-O-) and a pyrrolo group, a five-membered ring with two adjacent nitrogen atoms .

Synthesis Analysis

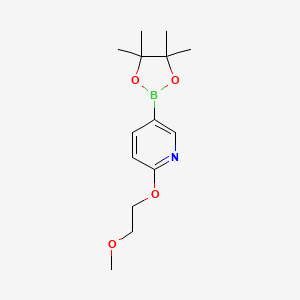

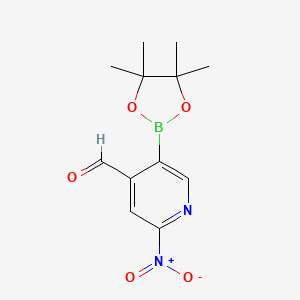

While the exact synthesis pathway for this specific compound isn’t available, similar compounds are often synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling . This involves the reaction of a boronic acid or boronic ester with a halide or pseudo-halide in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

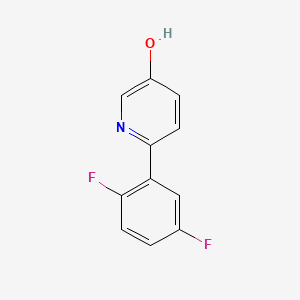

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide coupling reactions . The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The compound is likely to be solid at room temperature .科学研究应用

合成和潜在应用

合成和抗炎活性:Muchowski 等人 (1985) 的一项研究合成了 5-苯甲酰-1,2-二氢-3H-吡咯-[1,2-a]吡咯-1-羧酸,这是一种与 5-(苄氧基)-1H-吡咯并[3,2-b]吡啶-2-羧酸密切相关的化合物。他们评估了它的镇痛和抗炎活性,突出了其在药理学中的潜力。这项研究强调了此类化合物在开发新药中的相关性 (Muchowski 等,1985)。

基于镧系元素的配位聚合物:Sivakumar 等人 (2011) 研究了芳香羧酸,包括与 5-(苄氧基)-1H-吡咯并[3,2-b]吡啶-2-羧酸相似的衍生物,用于开发镧系元素配位化合物。这些化合物表现出有趣的光物理性质,表明它们在材料科学和光子学中的用途 (Sivakumar 等,2011)。

吡咯并吡啶衍生物的合成:Toja 等人 (1986) 的工作涉及 4,7-二氢-4-氧代-1H-吡咯并[2,3-b]吡啶-5-羧酸的合成,它们在结构上与本化合物相关。他们的研究提供了对可应用于类似化合物的合成途径的见解 (Toja 等,1986)。

吡咯并吡啶类似物的合成:Lichitsky 等人 (2010) 通过三组分缩合过程合成了 5-氧代-4,5,6,7-四氢-1H-吡咯并[3,2-b]吡啶-3-羧酸。这种方法可以用于合成 5-(苄氧基)-1H-吡咯并[3,2-b]吡啶-2-羧酸,说明了有机化学中合成方法的多功能性 (Lichitsky 等,2010)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biological targets .

Mode of Action

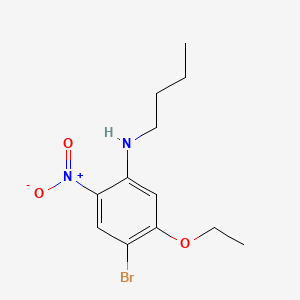

It’s worth noting that benzylic compounds are known to be activated towards free radical attack . This suggests that the compound might interact with its targets through a free radical mechanism.

Biochemical Pathways

It’s worth noting that compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to interact with various biochemical pathways .

Result of Action

The compound’s benzyloxy group could potentially undergo oxidation and reduction reactions, leading to changes in the compound’s electron withdrawing or donating properties .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid would be influenced by various environmental factors. For instance, the compound’s stability could be affected by exposure to air and moisture . Additionally, the compound’s action and efficacy could be influenced by the pH and temperature of its environment.

属性

IUPAC Name |

5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)13-8-12-11(16-13)6-7-14(17-12)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRJKXQTXUVODX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(C=C2)NC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653332 |

Source

|

| Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |

CAS RN |

17288-34-5 |

Source

|

| Record name | 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)

![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)